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As a Senior Application Scientist, I've seen firsthand the power and pitfalls of integrating

computational predictions with experimental results. The allure of molecular docking is its ability

to rapidly screen vast chemical libraries, but its predictions are only as valuable as their

correlation with real-world biological activity. This guide is designed to provide researchers,

scientists, and drug development professionals with a comprehensive framework for the critical

process of cross-validating molecular docking results with in vitro inhibition data. We will move

beyond rote protocols to understand the causality behind our choices, ensuring a self-validating

system that bridges the gap between in silico models and laboratory benchmarks.

The Two Pillars: Computational Prediction and
Experimental Reality
At its core, drug discovery often involves a synergistic relationship between computational

modeling and experimental testing. Molecular docking provides a theoretical prediction of how

strongly a ligand (a potential drug) might bind to a protein target, expressed as a docking

score.[1][2][3] In contrast, in vitro inhibition assays provide a direct, quantitative measure of a

compound's ability to reduce the activity of that protein target, typically reported as an IC50

value (the concentration of inhibitor required to reduce enzyme activity by 50%).[4]

The central challenge, and the focus of this guide, is to determine if the compounds predicted

to bind most strongly in silico are indeed the most potent inhibitors in vitro. A strong correlation

validates the computational model, providing confidence in its predictive power for screening
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new, untested compounds. A weak correlation, however, necessitates a critical re-evaluation of

both the computational and experimental methodologies.[5][6]

The Overall Cross-Validation Workflow
The process involves two independent streams of work—one computational, one experimental

—that converge at the data analysis and validation stage. This parallel approach ensures that

neither methodology unduly influences the other until the final correlation is assessed.
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Validation & Analysis

1. Target Selection
(e.g., from PDB)

2. Protein Preparation
(Remove water, add H+)
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(Generate 3D conformers)
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5. Generate Docking Scores
(-kcal/mol)

6. Data Collation
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2. Dose-Response Setup
(Serial dilutions of ligands)

3. Measure Activity
(e.g., Fluorescence)

4. Calculate % Inhibition

5. Determine IC50 Values
(Curve fitting)

7. Statistical Correlation
(e.g., Pearson, Spearman)

8. Model Validation
& Interpretation
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Caption: High-level workflow for cross-validating molecular docking with in vitro data.
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Pillar 1: A Rigorous Molecular Docking Protocol
Molecular docking aims to predict the preferred orientation (pose) and binding affinity of one

molecule to another.[3][7] The trustworthiness of its output is entirely dependent on the rigor of

the setup. A validated docking protocol is one that can accurately reproduce the known binding

pose of a co-crystallized ligand.

Step-by-Step Molecular Docking Workflow (Example
using AutoDock Vina)

Protein Preparation:

Action: Download the 3D crystal structure of your target protein from the Protein Data

Bank (PDB).[8]

Causality: The crystal structure is the atomic-level map of our target. We must prepare it to

be computationally tractable.

Protocol:

1. Load the PDB file into a molecular visualization tool (e.g., PyMOL, Chimera).

2. Remove all non-essential molecules: water, ions, and any co-crystallized ligands. This is

crucial as we want to dock our own ligands.[2] However, if specific water molecules are

known to be critical for ligand binding, they should be retained.[9]

3. Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). Docking

algorithms rely on these to calculate electrostatic interactions.

4. Save the prepared protein in the required format (e.g., PDBQT for AutoDock Vina).

Ligand Preparation:

Action: Obtain the 2D or 3D structures of the small molecules you wish to dock.

Causality: Ligands must be in a 3D format with correct stereochemistry and protonation

states to allow for proper conformational sampling.
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Protocol:

1. Source ligand structures from databases like PubChem or ZINC, or sketch them in a

chemical editor.[8]

2. Convert 2D structures to 3D.

3. Perform energy minimization using a force field (e.g., MMFF94). This ensures the ligand

starts in a low-energy, physically realistic conformation.

4. Assign rotatable bonds and save in the appropriate format (e.g., PDBQT).

Defining the Search Space (Grid Box):

Action: Define the specific region on the protein where the docking algorithm will search

for binding poses.

Causality: Focusing the search on the known active site dramatically increases

computational efficiency and accuracy.[10] If the site is unknown, a "blind docking"

approach using a larger grid encompassing the entire protein may be necessary.[8][10]

Protocol:

1. If a ligand was co-crystallized, center the grid box on the position of that original ligand.

2. Ensure the grid box dimensions are large enough to accommodate the ligands to be

docked (typically 3-6 Å around the ligand).[10]

Running the Docking Simulation:

Action: Execute the docking program using the prepared protein, ligands, and grid

parameters.

Causality: The software's search algorithm will now sample many different poses of the

ligand within the grid box, and its scoring function will estimate the binding affinity for the

best poses.[3]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6769580/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12064015/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6769580/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12064015/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12064015/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3151162/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1298368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol: Use the command-line interface or a graphical user interface to run the docking

job. For AutoDock Vina, this involves providing the paths to the protein, ligand, and a

configuration file specifying the grid box coordinates and dimensions.

Protocol Validation (Self-Validating System):

Action: Before docking your compound library, validate the protocol by re-docking the

original co-crystallized ligand.[9][10]

Causality: This is the most critical step for ensuring your docking setup is trustworthy. If

you cannot reproduce the experimentally determined pose, your protocol is unlikely to be

reliable for novel ligands.

Protocol:

1. Dock the extracted native ligand into the prepared protein using the defined grid.

2. Superimpose the top-scoring docked pose with the original crystal structure pose.

3. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the

docked and crystal poses.

4. Success Criterion: An RMSD value of less than 2.0 Å is generally considered a

successful validation, indicating your protocol can accurately identify the correct binding

mode.[9][11][12]

Pillar 2: A Robust In Vitro Inhibition Assay
The goal here is to obtain reproducible IC50 values. The quality of this data is paramount, as it

serves as the "ground truth" against which the docking scores will be compared.

Step-by-Step Enzyme Inhibition Assay Workflow
Reagent and Compound Preparation:

Action: Prepare stock solutions of the enzyme, substrate, and test compounds (inhibitors).
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Causality: Accurate concentrations are fundamental to quantitative biology. Using a

consistent buffer system (pH, salt concentration) is critical for enzyme stability and activity.

Protocol:

1. Reconstitute lyophilized enzyme and substrate in the optimal assay buffer.

2. Dissolve test compounds in a suitable solvent (e.g., DMSO) to create high-

concentration stocks (e.g., 10 mM).

3. Create a serial dilution series for each compound. A typical 8-point, 3-fold dilution series

starting from 100 µM is common.

Assay Execution:

Action: Combine the reagents in a multi-well plate (e.g., 96- or 384-well) and measure the

reaction rate.

Causality: The assay must be designed to measure the initial reaction velocity (V₀), where

the rate is linear with time.[4] This ensures the measured inhibition is not an artifact of

substrate depletion.

Protocol:

1. Add the assay buffer to all wells.

2. Add the test compounds at their various concentrations to the appropriate wells. Include

"no inhibitor" (100% activity) and "no enzyme" (background) controls.

3. Pre-incubate the enzyme with the inhibitors for a set time (e.g., 15 minutes) to allow for

binding to occur.

4. Initiate the reaction by adding the substrate to all wells.

5. Immediately place the plate in a plate reader and measure the signal (e.g.,

fluorescence, absorbance) kinetically over time.

Data Analysis and IC50 Determination:
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Action: Calculate the percent inhibition for each compound concentration and fit the data

to a dose-response curve.

Causality: The IC50 is derived from a sigmoidal dose-response relationship. Proper curve

fitting is essential for an accurate determination of this value.

Protocol:

1. Determine the reaction rate for each well from the linear portion of the kinetic read.

2. Calculate Percent Inhibition = 100 * (1 - (Rateinhibitor - Ratebackground) /

(Rate100%_activity - Ratebackground)).

3. Plot Percent Inhibition versus the logarithm of the inhibitor concentration.

4. Fit the data to a four-parameter logistic equation to determine the IC50 value.

The Bridge: Correlating Docking Scores and IC50
Values
A perfect one-to-one correlation between docking scores and IC50 values is not expected.[5]

Docking scores are theoretical calculations of binding free energy (ΔG) in a simplified, static

system, while IC50 is a measure of functional inhibition in a dynamic, solution-phase biological

system.[5] However, a statistically significant trend is the goal.

Data Preparation and Statistical Analysis
Data Transformation: For a more linear relationship, IC50 values are often converted to

pIC50 (-log[IC50]). This places the more potent compounds (which have lower IC50 values)

higher on the y-axis.

Statistical Test Selection:

Do Use: Pearson's correlation coefficient (r) or Spearman's rank correlation coefficient (ρ)

are appropriate for measuring the strength and direction of a linear or monotonic

relationship between two variables.[13] An r² value indicates the proportion of the variance

in the pIC50 that is predictable from the docking score.
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Do Not Use: Simple t-tests are inappropriate for comparing the two methods as they test

for differences in means, not for correlation.[14]

Example Cross-Validation Data
The table below shows a hypothetical dataset for a series of compounds tested against a target

kinase.

Compound ID
Docking Score
(kcal/mol)

In Vitro IC50 (µM) pIC50 (-log M)

CMPD-01 -10.2 0.05 7.30

CMPD-02 -9.8 0.12 6.92

CMPD-03 -9.5 0.25 6.60

CMPD-04 -9.1 0.90 6.05

CMPD-05 -8.8 1.5 5.82

CMPD-06 -8.5 1.1 5.96

CMPD-07 -8.2 5.2 5.28

CMPD-08 -7.6 15.0 4.82

CMPD-09 -7.1 22.0 4.66

CMPD-10 -6.5 > 50 < 4.30

Plotting the Docking Score vs. the pIC50 for this data would likely yield a positive correlation,

where more negative (stronger) docking scores correspond to higher pIC50 values (stronger

inhibition). A correlation coefficient (r) of >0.6 is often considered a useful, if not stellar,

correlation in this context.[15]

Troubleshooting a Poor Correlation
When the correlation is weak or non-existent, a systematic investigation is required. This is

where true expertise is demonstrated.
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Investigate Docking Protocol

Investigate In Vitro Assay
Poor Correlation

(r < 0.5)

Docking

Assay Artifacts

Compound aggregation? Promiscuous inhibition? Non-specific activity?

Scoring Function

Is the function appropriate for the target? Try consensus scoring.

Ligand States

Are protonation/tautomeric states correct at physiological pH?

Compound Solubility

Did compounds precipitate in the assay buffer?

Inhibition Mechanism

Is it a non-competitive or uncompetitive inhibitor? Docking assumes competitive binding.

Click to download full resolution via product page

Caption: Decision tree for troubleshooting poor docking and in vitro data correlation.

Key Considerations for Poor Correlation:

Docking Protocol Failure: The most common issue is an invalid docking protocol. If the re-

docking RMSD was > 2.0 Å, the setup is unreliable.[9][11]

Scoring Function Inadequacy: Some scoring functions are better for certain target classes

than others. Using multiple different docking programs and a "consensus score" can

sometimes improve results.[16]

Incorrect Ligand States: The biological activity of a compound can be highly sensitive to its

protonation state or tautomeric form. Ensure the forms used for docking are the most likely

ones at physiological pH.

Experimental Artifacts:In vitro assays can be prone to artifacts such as compound

aggregation at high concentrations, which can lead to non-specific inhibition.

Divergent Mechanisms: Docking typically models competitive inhibition at the active site. If a

compound acts via a non-competitive or allosteric mechanism, its functional inhibition will not

correlate with its binding score at the primary active site.[17][18]

Conclusion: An Integrated and Iterative Approach
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Cross-validation of molecular docking with in vitro data is not a one-time, linear process but an

iterative cycle of prediction, testing, and refinement. Molecular docking should not be viewed as

a crystal ball, but as a powerful hypothesis-generation engine.[3] When validated, it allows

research teams to prioritize synthesis efforts, focus resources on the most promising chemical

scaffolds, and ultimately accelerate the drug discovery pipeline.[19][20] By rigorously applying

and critically evaluating both computational and experimental methods as outlined in this guide,

scientists can build robust, validated models that provide genuine insight into molecular

recognition and biological function.

References
ResearchGate. What would be the reasons of the unmatching between docking scores and
IC50 values (with references please)?. [Link]
ResearchGate. A correlation graph for docking predicted activity and IC50 values. [Link]
ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
PLOS Computational Biology.
National Center for Biotechnology Information. Key Topics in Molecular Docking for Drug
Design. [Link]
Bioinformatics Stack Exchange. How can I validate docking result without a co-crystallized
ligand?. [Link]
National Center for Biotechnology Information. Molecular Docking: A powerful approach for
structure-based drug discovery. [Link]
ResearchGate. The correlation between docking scores and IC50 values for the... [Link]
JSciMed Central. Molecular Docking: A structure-based drug designing approach. [Link]
ResearchGate. How to validate the molecular docking results ?. [Link]
ResearchGate. Correlation between IC50 and docking score values of compounds. [Link]
ResearchGate.
Michigan State University.
Drug Design Org. Case Studies of Docking in Drug Discovery. [Link]
Figshare. Correlation of normalized docking scores and molecular descriptors with pIC50.
[Link]
MDPI. Integration of Molecular Docking and In Vitro Studies: A Powerful Approach for Drug
Discovery in Breast Cancer. [Link]
National Center for Biotechnology Information. Demonstrating the Absence of Correlation
Between Molecular Docking and in vitro Cytotoxicity in Anti-Breast Cancer Research: Root
Causes and Practical Resolutions. [Link]
ResearchGate. (PDF) Integration of Molecular Docking and In Vitro Studies: A Powerful
Approach for Drug Discovery in Breast Cancer. [Link]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3151162/
https://www.mdpi.com/2076-3417/10/19/6981
https://www.researchgate.net/publication/344449538_Integration_of_Molecular_Docking_and_In_Vitro_Studies_A_Powerful_Approach_for_Drug_Discovery_in_Breast_Cancer
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1298368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


National Center for Biotechnology Information. Assessment of Enzyme Inhibition: A Review
with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory
Drugs. [Link]
Biology LibreTexts. 6.4: Enzyme Inhibition. [Link]
ResearchGate. (PDF)
National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes.
[Link]
National Center for Biotechnology Information. Comparative Assessment of Docking
Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial
Agents. [Link]
YouTube. Enzyme Inhibition: Overview. [Link]
YouTube. Enzyme inhibition assay. [Link]
Acutecaretesting.org. Statistical analysis in method comparison studies part one. [Link]
National Center for Biotechnology Information. Benchmarking different docking protocols for
predicting the binding poses of ligands complexed with cyclooxygenase enzymes and
screening chemical libraries. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Principles, Processes and Types of Molecular Docking - Creative Proteomics
[iaanalysis.com]

2. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM +
AI for Chemical Industry [chemcopilot.com]

3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC
[pmc.ncbi.nlm.nih.gov]

4. Assessment of Enzyme Inhibition: A Review with Examples from the Development of
Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. Demonstrating the Absence of Correlation Between Molecular Docking and in vitro
Cytotoxicity in Anti-Breast Cancer Research: Root Causes and Practical Resolutions - PMC

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b1298368?utm_src=pdf-custom-synthesis
https://www.iaanalysis.com/principles-processes-and-types-of-molecular-docking.html
https://www.iaanalysis.com/principles-processes-and-types-of-molecular-docking.html
https://www.chemcopilot.com/blog/molecular-docking
https://www.chemcopilot.com/blog/molecular-docking
https://pmc.ncbi.nlm.nih.gov/articles/PMC3151162/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3151162/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6152246/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6152246/
https://www.researchgate.net/post/What_would_be_the_reasons_of_the_unmatching_between_docking_scores_and_IC50_values_with_references_please
https://pmc.ncbi.nlm.nih.gov/articles/PMC12596839/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12596839/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1298368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[pmc.ncbi.nlm.nih.gov]

7. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

8. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. Ten quick tips to perform meaningful and reproducible molecular docking calculations -
PMC [pmc.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

12. Benchmarking different docking protocols for predicting the binding poses of ligands
complexed with cyclooxygenase enzymes and screening chemical libraries - PMC
[pmc.ncbi.nlm.nih.gov]

13. researchgate.net [researchgate.net]

14. Statistical analysis in method comparison studies part one [acutecaretesting.org]

15. researchgate.net [researchgate.net]

16. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

17. bio.libretexts.org [bio.libretexts.org]

18. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf
[ncbi.nlm.nih.gov]

19. Integration of Molecular Docking and In Vitro Studies: A Powerful Approach for Drug
Discovery in Breast Cancer | MDPI [mdpi.com]

20. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Cross-validation of molecular docking with in vitro
inhibition data]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1298368#cross-validation-of-molecular-docking-with-
in-vitro-inhibition-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12596839/
https://www.jscimedcentral.com/jounal-article-info/JSM-Bioinformatics%2C-Genomics-and-Proteomics--/Molecular-Docking%3A-A-structure-based-drug-designing-approach-8378
https://pmc.ncbi.nlm.nih.gov/articles/PMC6769580/
https://www.researchgate.net/post/How-can-I-validate-a-docking-protocol
https://pmc.ncbi.nlm.nih.gov/articles/PMC12064015/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12064015/
https://www.researchgate.net/post/How_to_validate_the_molecular_docking_results
https://pmc.ncbi.nlm.nih.gov/articles/PMC10945300/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10945300/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10945300/
https://www.researchgate.net/publication/281805056_A_statistical_analysis_to_find_out_an_appropriate_docking_method
https://acutecaretesting.org/en/articles/statistical-analysis-in-method-comparison-studies-part-one
https://www.researchgate.net/figure/A-correlation-graph-for-docking-predicted-activity-and-IC50-values_fig3_236114983
https://mattermodeling.stackexchange.com/questions/4749/how-can-i-validate-docking-result-without-a-co-crystallized-ligand
https://bio.libretexts.org/Bookshelves/Biochemistry/Fundamentals_of_Biochemistry_(Jakubowski_and_Flatt)/01%3A_Unit_I-_Structure_and_Catalysis/06%3A_Enzyme_Activity/6.04%3A_Enzyme_Inhibition
https://www.ncbi.nlm.nih.gov/books/NBK92001/
https://www.ncbi.nlm.nih.gov/books/NBK92001/
https://www.mdpi.com/2076-3417/10/19/6981
https://www.mdpi.com/2076-3417/10/19/6981
https://www.researchgate.net/publication/344449538_Integration_of_Molecular_Docking_and_In_Vitro_Studies_A_Powerful_Approach_for_Drug_Discovery_in_Breast_Cancer
https://www.benchchem.com/product/b1298368#cross-validation-of-molecular-docking-with-in-vitro-inhibition-data
https://www.benchchem.com/product/b1298368#cross-validation-of-molecular-docking-with-in-vitro-inhibition-data
https://www.benchchem.com/product/b1298368#cross-validation-of-molecular-docking-with-in-vitro-inhibition-data
https://www.benchchem.com/product/b1298368#cross-validation-of-molecular-docking-with-in-vitro-inhibition-data
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1298368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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